![molecular formula C26H25N5O4 B2696959 ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887882-11-3](/img/no-structure.png)
ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst in Transesterification and Acylation Reactions
Imidazol-2-ylidenes, which are a family of N-heterocyclic carbenes (NHC), including compounds similar to ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, have been identified as efficient catalysts in transesterification involving various esters and alcohols. These catalysts facilitate acylation of alcohols with enol acetates at room temperature, demonstrating potential in synthetic organic chemistry (Grasa, Gueveli, Singh, & Nolan, 2003).
Ligands for Human Adenosine Receptors
Compounds structurally related to the chemical have been studied for their role as ligands for human adenosine receptors (ARs). Specifically, structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, closely related to the chemical, indicate their potential as inverse agonists at human A3 ARs. This insight is crucial for developing targeted therapies in medicinal chemistry (Ozola et al., 2003).
Antimicrobial Activity
The antimicrobial activities of compounds structurally similar to this compound have been investigated. Research has shown that certain derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Crystal Structure Analysis
The crystal structure of compounds similar to the chemical , such as azilsartan methyl ester ethyl acetate hemisolvate, has been elucidated. This research provides valuable information for understanding molecular interactions and stability, contributing to the field of crystallography and materials science (Li, Liu, Zhu, Chen, & Sun, 2015).
Biological Activity Study
Studies involving compounds like ethyl 2-(1H-imidazol-1-yl)acetate, related to the chemical , have examined their antibacterial activity against common bacteria. This research is significant for understanding the potential therapeutic applications of these compounds (Al-badrany, Mohammed, & Alasadi, 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 2-ethylphenylhydrazine with 2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-1-acetic acid, followed by esterification with ethyl chloroacetate.", "Starting Materials": [ "2-ethylphenylhydrazine", "2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-1-acetic acid", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 2-ethylphenylhydrazine with 2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding hydrazone intermediate.", "Step 2: Esterification of the hydrazone intermediate with ethyl chloroacetate in the presence of a base such as triethylamine (TEA) to yield the final product, ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |
CAS RN |
887882-11-3 |
Molecular Formula |
C26H25N5O4 |
Molecular Weight |
471.517 |
IUPAC Name |
ethyl 2-[6-(2-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-4-17-11-9-10-14-19(17)31-20(18-12-7-6-8-13-18)15-29-22-23(27-25(29)31)28(3)26(34)30(24(22)33)16-21(32)35-5-2/h6-15H,4-5,16H2,1-3H3 |
InChI Key |
ZNHGBAUPXGLXQN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)

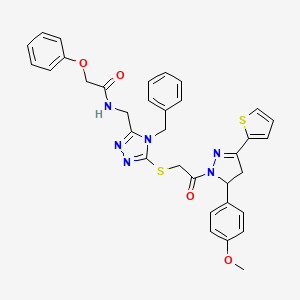


![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2696885.png)
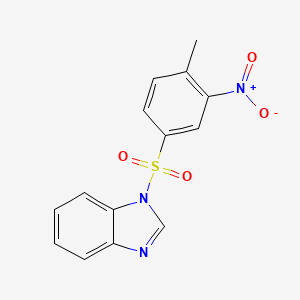
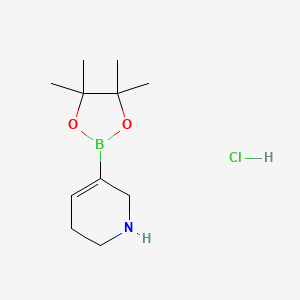
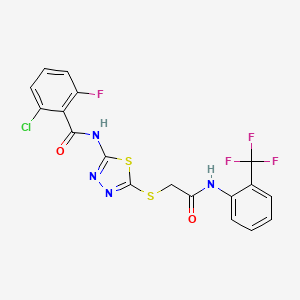
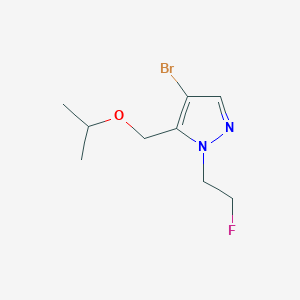
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2696894.png)


![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)